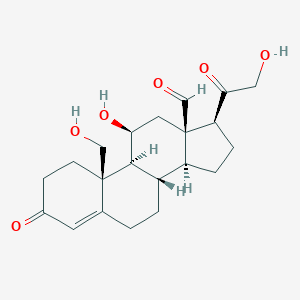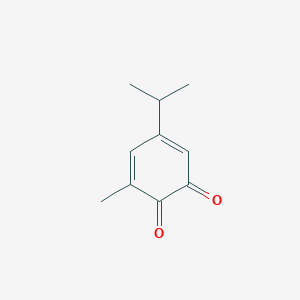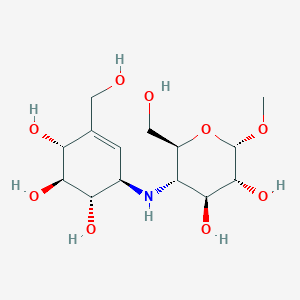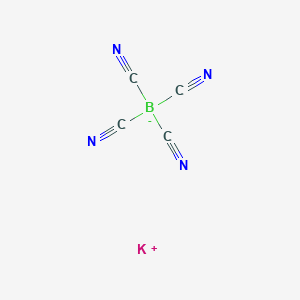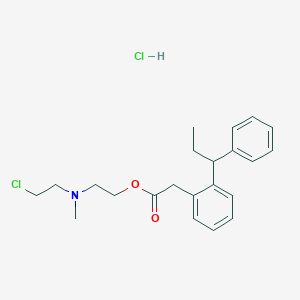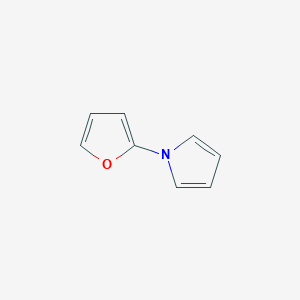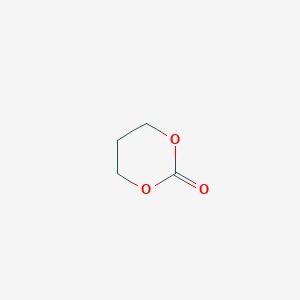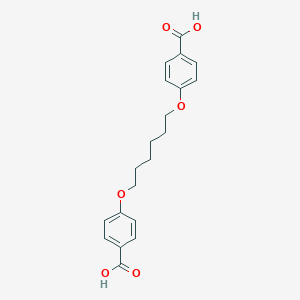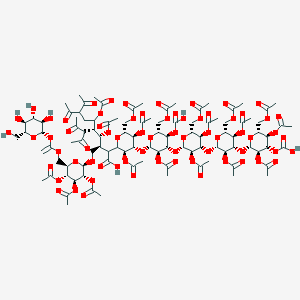
4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
説明
Synthesis Analysis
The synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid involves several steps, including acylation, methylation, and deacetylation processes. Initially, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid produces 2-acetyl(arylsulfonyl)amino derivatives. Methylation of the acetylaminothiazole followed by deacetylation leads to the formation of 2-methylamino-4-methylthiazole-5-carboxylic acid, which is then converted into esters for further applications (Dovlatyan et al., 2004).
Molecular Structure Analysis
Molecular and crystal structure analyses of compounds related to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid have been conducted using X-ray crystallography. These studies reveal details about the density, crystalline space groups, and the implications of these structural features on the compound's properties. For example, a related compound, 4,4′-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, demonstrates a significant density above its calculated value, suggesting unusual high-density properties for ortho-aminocarboxylic acids (Willer et al., 2013).
Chemical Reactions and Properties
Thiazole derivatives are known for their reactivity towards various chemical reagents, leading to the formation of a wide range of heterocyclic compounds. The chemical behavior of these compounds is influenced by the presence of the thiazole ring, which can participate in cyclization reactions, forming complex heterocyclic structures with potential biological activity. For instance, the synthesis of complex thiazoles through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates demonstrates the versatility of thiazole compounds in organic synthesis (Singh et al., 2022).
Physical Properties Analysis
The physical properties of thiazole derivatives, including 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, are closely related to their molecular structure. Density Functional Theory (DFT) studies on similar compounds have provided insights into their electronic structure, hydrogen bonding, solvent effects, and non-linear optical properties. These studies highlight the importance of the thiazole ring in determining the compound's physical characteristics, such as vibrational modes and electronic transitions, which are crucial for understanding its reactivity and interactions with biological targets (Singh et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid and related compounds are influenced by the functional groups attached to the thiazole ring. These groups can undergo various chemical reactions, leading to the synthesis of compounds with diverse biological activities. For instance, the thiazole ring can participate in cyclocondensation reactions, contributing to the formation of compounds with potential pharmacological applications. The study of these reactions provides valuable information for the design and synthesis of new thiazole derivatives with enhanced properties (Dovlatyan et al., 2004).
科学的研究の応用
-
Synthetic Cathinones in Forensic Toxicology
- Application : Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users . “4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid” could potentially be a derivative of these substances.
- Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinoids .
- Results : 29 synthetic cathinones were identified for the first time from early 2019 to mid-2022 . The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .
-
Suzuki–Miyaura Coupling in Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . While “4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid” was not specifically mentioned, it could potentially be used in this type of reaction.
- Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
-
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . “4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid” could potentially be used in this type of reaction .
- Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . “4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid” could potentially be used in this type of reaction .
- Method : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
-
Metabolism of Peptide Drugs
- Field : Pharmacology
- Application : The metabolism of peptide drugs is a complex process that involves various enzymatic reactions . While “4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid” was not specifically mentioned, it could potentially be involved in similar metabolic processes .
- Method : The study of peptide drug metabolism often involves the use of various analytical techniques to identify and quantify metabolic products .
- Results : Understanding the metabolism of peptide drugs can help in the design of more effective and safer therapeutic agents .
-
Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application : The anti-Markovnikov hydromethylation of alkenes is a valuable but unknown transformation . “4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid” could potentially be used in this type of reaction .
- Method : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Safety And Hazards
The safety and hazards associated with a specific compound would depend on its exact structure and properties. It’s always important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards4.
将来の方向性
Thiazole derivatives are a promising area of research due to their extensive biological activities. Future research may focus on synthesizing new thiazole derivatives and investigating their biological activities1.
Please note that this information is general and may not apply directly to “4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid”. For specific information, further research would be needed. It’s always recommended to consult with a chemistry professional or researcher for detailed and accurate information.
特性
IUPAC Name |
4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHVMUZZJQAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353467 | |
| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
110859-69-3 | |
| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




